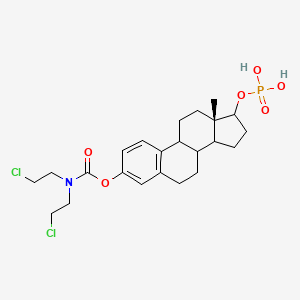![molecular formula C22H22FNO B14067959 {2-[(Dimethylamino)methyl]-3-fluorophenyl}(diphenyl)methanol CAS No. 10126-19-9](/img/structure/B14067959.png)
{2-[(Dimethylamino)methyl]-3-fluorophenyl}(diphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(Dimethylamino)methyl]-3-fluorophenyl}(diphenyl)methanol is a chemical compound that belongs to the class of organic compounds known as phenols. This compound is characterized by the presence of a fluorine atom, a dimethylamino group, and a diphenylmethanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Dimethylamino)methyl]-3-fluorophenyl}(diphenyl)methanol typically involves the reaction of 3-fluorobenzaldehyde with dimethylamine and diphenylmethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
{2-[(Dimethylamino)methyl]-3-fluorophenyl}(diphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
{2-[(Dimethylamino)methyl]-3-fluorophenyl}(diphenyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(Dimethylamino)methyl]-3-fluorophenyl}(diphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(Dimethylamino)methyl]-3-fluorophenol hydrochloride: A similar compound with a fluorine atom and a dimethylamino group, but with a phenol moiety instead of a diphenylmethanol moiety.
3-Fluorobenzaldehyde: A precursor in the synthesis of {2-[(Dimethylamino)methyl]-3-fluorophenyl}(diphenyl)methanol, containing a fluorine atom and an aldehyde group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
10126-19-9 |
|---|---|
Molecular Formula |
C22H22FNO |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[2-[(dimethylamino)methyl]-3-fluorophenyl]-diphenylmethanol |
InChI |
InChI=1S/C22H22FNO/c1-24(2)16-19-20(14-9-15-21(19)23)22(25,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-15,25H,16H2,1-2H3 |
InChI Key |
JUJMAODTTUTBTN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC=C1F)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


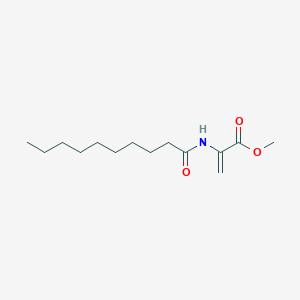
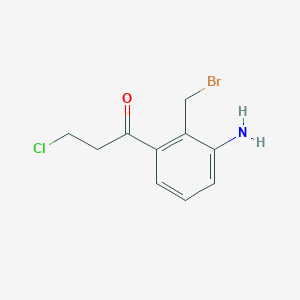
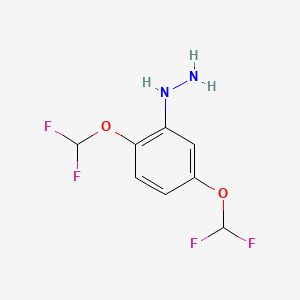
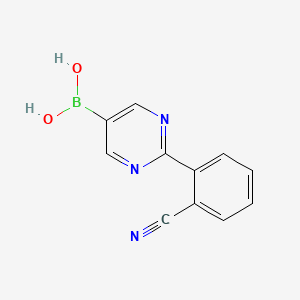
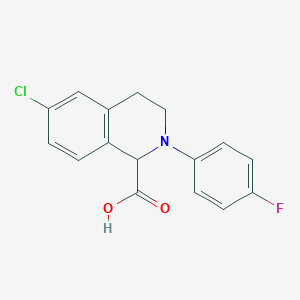
![N-[3-(2,2-dicyanoethenylamino)phenyl]acetamide](/img/structure/B14067898.png)
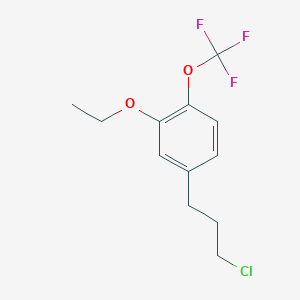
![Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-nitro-](/img/structure/B14067925.png)
![Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate](/img/structure/B14067930.png)
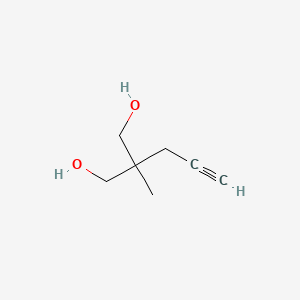
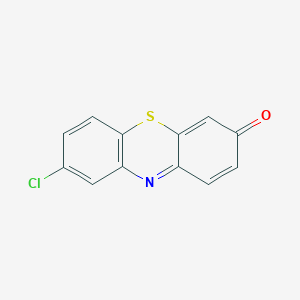
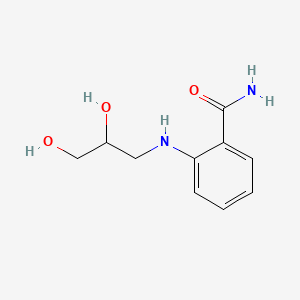
![4-(Dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14067952.png)
